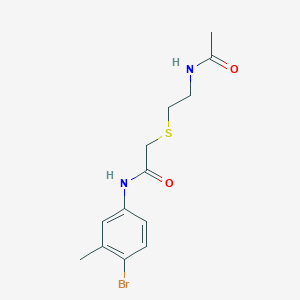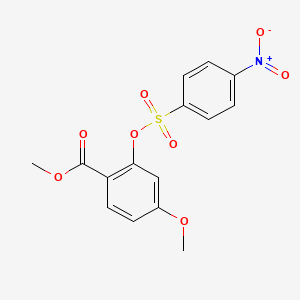
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide, also known as PTAC, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. PTAC is a derivative of phthalazine, a heterocyclic compound that has been widely used in the pharmaceutical industry for the synthesis of drugs. PTAC has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In animal models, 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been shown to reduce inflammation and pain, as well as to inhibit seizures. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the advantages of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide and its potential side effects.
将来の方向性
There are several potential future directions for research on 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide. One area of interest is the development of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide-based drugs for the treatment of inflammatory disorders, such as arthritis. Another potential application of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide is in the treatment of cancer, where it may be used in combination with other anticancer agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide and its potential side effects, as well as to explore its potential use in other therapeutic areas.
合成法
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide can be synthesized through a multistep process that involves the reaction of phthalic anhydride with thiophene-2-carboxylic acid to form 2-(1-oxo-4-thiophen-2-ylphthalic acid). This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-phenylethyl)acetamide to form 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide.
科学的研究の応用
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-20(23-13-12-16-7-2-1-3-8-16)15-25-22(27)18-10-5-4-9-17(18)21(24-25)19-11-6-14-28-19/h1-11,14H,12-13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBKEQUMLBKZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)
![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)


![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)

![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)
![4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)